molecular formula C20H21N5O3 B2497256 6-[5-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415565-58-9

6-[5-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

Cat. No. B2497256
CAS RN: 2415565-58-9
M. Wt: 379.42
InChI Key: AYXHXUZASPNLHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex pyridine derivatives involves multi-step reactions, often starting with simpler pyridine compounds and undergoing various transformations including condensation, cyclization, and functional group modifications. A study by Moustafa and Girgis (2007) detailed the synthesis and crystal structure of related pyridine compounds, showcasing the intricacies involved in the formation of such complex molecules (Moustafa & Girgis, 2007).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the geometric and electronic characteristics of a compound. X-ray crystallography is a common technique used to determine the molecular structure in detail. For example, related pyridine derivatives have been analyzed to reveal monoclinic and triclinic crystal systems, providing insights into bond lengths, angles, and hydrogen bonding patterns which are essential for understanding the compound's reactivity and properties (George et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving pyridine derivatives can include nucleophilic substitutions, electrophilic additions, and cycloadditions, influenced by the presence of functional groups such as carbonitrile and methoxy groups. The reactivity can also be affected by the compound's structure, as demonstrated in research by Kobayashi, Nakagawa, and Kozuki (2012), where lithiation reactions were utilized to introduce new functional groups into the pyridine ring, highlighting the versatility and reactivity of these compounds (Kobayashi et al., 2012).

Physical Properties Analysis

The physical properties of pyridine derivatives, such as solubility, melting point, and crystal form, can significantly influence their application potential. Studies like those conducted by Jansone et al. (2007) provide valuable information on the crystal structure and physical characteristics of related compounds, which are essential for predicting behavior in different environments (Jansone et al., 2007).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are critical for understanding the functionality and application areas of pyridine derivatives. Chemical modifications can alter these properties, enabling the design of compounds with desired reactivity and interactions. For instance, the modification of pyridine rings with methoxy and carbonitrile groups can significantly impact the electronic properties and hydrogen bonding capabilities, as discussed in various studies (Girgis et al., 2011).

Scientific Research Applications

Synthesis and Structural Analysis

The complex molecule 6-[5-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile falls within the broader category of pyridine derivatives, which have been the subject of various scientific research studies. These studies primarily focus on the synthesis, structural analysis, and properties of these compounds. For example, Cetina et al. (2010) synthesized three pyridine derivatives and investigated their structural features using IR and electronic spectroscopy, alongside studying their optical properties through UV–vis absorption and fluorescence spectroscopy. Similarly, Moustafa and Girgis (2007) synthesized and determined the structures of certain pyridine derivatives using X-ray data, providing insights into their molecular configurations and the impact of different substituents on their properties (Cetina, M., Tranfić, M., Sviben, I., & Jukić, M., 2010) (Moustafa, A., & Girgis, A. S., 2007).

Optical and Electronic Properties

Research on pyridine derivatives also extends to their optical and electronic properties, which are crucial for various applications, including materials science and electronics. El-Menyawy et al. (2019) prepared two pyrazolo[4,3-b] pyridine derivatives and analyzed their thermal stability, polycrystalline structure, and optical band gaps, highlighting their potential for use in electronic devices due to their rectification behavior and photovoltaic properties under illumination (El-Menyawy, E., Zedan, I., & Nawar, H., 2019).

Chemical and Quantum Studies

Further, Halim and Ibrahim (2022) synthesized a novel pyrazolo[3,4-b] pyridine derivative and conducted detailed spectral analysis, quantum studies, and thermodynamic property assessments. Their research utilized DFT level theory to analyze the compound's stability, reactivity, and electronic absorption spectra, contributing significantly to the understanding of such molecules' chemical and physical properties (Halim, S. A., & Ibrahim, M., 2022).

Safety And Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact. If the compound is new, it might need to be tested to determine its safety profile .

Future Directions

This could involve exploring potential applications of the compound, such as its use as a pharmaceutical drug, a chemical reagent, or a material in electronic devices. Further studies might also be conducted to improve the synthesis of the compound, or to better understand its properties .

properties

IUPAC Name

6-[5-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-23-12-16(17(28-2)5-19(23)26)20(27)25-10-14-8-24(9-15(14)11-25)18-4-3-13(6-21)7-22-18/h3-5,7,12,14-15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXHXUZASPNLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[5-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

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